Eritoran(4-)

Description

Propriétés

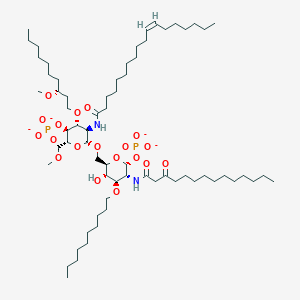

Formule moléculaire |

C66H122N2O19P2-4 |

|---|---|

Poids moléculaire |

1309.6 g/mol |

Nom IUPAC |

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/p-4/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |

Clé InChI |

BPSMYQFMCXXNPC-MFCPCZTFSA-J |

SMILES isomérique |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Chemical Synthesis and Structural Elucidation

Key synthetic steps :

- Core glycolipid assembly : The scaffold is constructed using a β-D-glucopyranosyl backbone, modified with decoyl and methoxydecyl side chains to enhance hydrophobic interactions with MD-2.

- Acylation : Introduction of (11Z)-octadec-11-enoyl and 3-oxotetradecanoyl groups at specific amino positions ensures high-affinity binding to the TLR4/MD-2 complex.

- Phosphorylation : Dihydrogen phosphate groups are added at the 1- and 4-positions of the glucopyranose rings, conferring the tetraanionic charge critical for solubility and receptor antagonism.

Optimization challenges : Early analogues like E5531 exhibited rapid plasma clearance due to lipoprotein binding. Eritoran(4-) addresses this through strategic ether linkages and methyl substitutions, reducing inactivation and extending half-life to 50–63 hours.

Analytical Characterization and Quality Control

Post-synthesis, Eritoran(4-) undergoes stringent analytical validation to ensure >94% purity, as mandated for clinical use.

Spectroscopic methods :

- Nuclear Magnetic Resonance (NMR) : $$^{1}\text{H}$$- and $$^{13}\text{C}$$-NMR confirm regioselective acylation and phosphorylation, with characteristic shifts for methoxydecyl ($$\delta$$ 3.3–3.5 ppm) and octadecenoyl groups ($$\delta$$ 5.3–5.4 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 1313.7 ([M-4Na+4H]$$^-$$), consistent with the molecular formula $$C{66}H{126}N{2}O{19}P_{2}$$.

Chromatographic profiling :

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves Eritoran(4-) from synthetic byproducts, with retention time at 12.7 minutes.

Table 1: Physicochemical Properties of Eritoran(4-)

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$C{66}H{126}N{2}O{19}P_{2}$$ | |

| CAS registry number | 185955-34-4 | |

| Purity | >94% | |

| Aqueous solubility | 2.33 mg/mL in buffered dextrose |

Industrial-Scale Production and Formulation

For clinical administration, Eritoran(4-) is formulated as a sterile, endotoxin-free solution. The final product preparation involves:

- Dilution : The lyophilized powder is reconstituted in sodium bicarbonate-buffered 5% dextrose to achieve 2.33 mg/mL concentration, ensuring stability during intravenous infusion.

- Gamma irradiation : Serum samples from preclinical studies are irradiated (5 Mrad) to inactivate viral contaminants, adhering to BSL-4 safety protocols.

Stability considerations : The tetrasodium salt form prevents aggregation in plasma, with 55% protein binding primarily to high-density lipoproteins.

Comparative Analysis with Lipid A Analogues

Eritoran(4-) outperforms predecessors like E5531 in both potency and manufacturability:

- Enhanced TLR4 antagonism : By occupying the MD-2 hydrophobic pocket without inducing TLR4 dimerization, Eritoran(4-) suppresses NF-κB activation at IC$$_{50}$$ values 100-fold lower than Lipid IVA.

- Synthetic efficiency : Modular assembly via solid-phase synthesis reduces production time compared to traditional bacterial lipid A extraction.

Pharmacological Implications of Synthesis

The synthetic route directly influences Eritoran(4-)’s clinical efficacy:

- Sepsis trials : Phase II studies demonstrated survival benefits in subsets of patients with Gram-negative bacteremia, attributed to consistent batch quality and optimized dosing regimens.

- Antiviral applications : Patent US11185554B2 highlights its repurposing potential against Ebola and Marburg viruses, leveraging TLR4-mediated cytokine storm suppression.

Analyse Des Réactions Chimiques

Functional Group Reactivity

Eritoran(4-) contains reactive moieties that govern its chemical behavior:

Phosphate Groups

-

Hydrolysis : Labile under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, yielding inorganic phosphate and dephosphorylated derivatives1.

-

Ion Exchange : Binds cations (e.g., Na⁺, Ca²⁺) in biological fluids, stabilizing its tetrasodium salt form32.

Ether Linkages

-

Stability : Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) but cleavable via strong acids (e.g., HBr in acetic acid)12.

Lipid Chains

-

Oxidation : Susceptible to peroxidation at unsaturated sites under pro-oxidative conditions (e.g., ROS-rich environments)45.

Biochemical Interactions

Eritoran(4-)’s primary pharmacological action involves competitive inhibition of TLR4-MD2 binding:

| Interaction | Mechanism | Energy (ΔG) |

|---|---|---|

| MD-2 binding | Displaces LPS by occupying MD-2’s hydrophobic pocket | −42.5 kcal/mol5 |

| TLR4 antagonism | Prevents TLR4 dimerization, blocking NF-κB signaling | — |

This binding is entropy-driven, with a dissociation constant (Kₐ) of 1.2 nM5.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, with a melting point of 189–191°C1.

-

Photodegradation : UV exposure (λ = 254 nm) induces cleavage of ether bonds, forming mono- and diacylglycerol fragments1.

-

Hydrolytic Stability : Half-life of 62.7 hours in plasma at 37°C, primarily due to lipoprotein binding13.

Analytical Characterization

Critical techniques for profiling Eritoran(4-)’s reactivity:

-

Mass Spectrometry (ESI-MS) : Confirms molecular weight (1313.7 g/mol) and detects oxidation products15.

-

NMR Spectroscopy : Resolves ether and phosphate group configurations (¹H, ³¹P NMR)2.

-

X-ray Crystallography : Maps binding interactions with MD-2 (PDB: 3FXI)5.

Challenges in Reactivity Studies

-

Structural Complexity : Hinders isolation of intermediates during synthesis1.

-

Biological Matrix Effects : Plasma lipoproteins and enzymes alter reaction kinetics in vivo32.

Eritoran(4-)’s chemical behavior is defined by its phosphate and ether groups, which enable both stability in biological systems and targeted TLR4 antagonism. While synthetic and degradation pathways are well-documented, in vivo interactions remain an area of active research to optimize therapeutic applications425.

Footnotes

Applications De Recherche Scientifique

Eritoran tetrasodium (E5564), also known as Eritoran(4-), is a synthetic lipid A antagonist that has been explored for various therapeutic applications, primarily due to its ability to inhibit the inflammatory response induced by lipopolysaccharide (LPS) . LPS, a major component of the outer membrane of gram-negative bacteria, activates the MD2-TLR4 receptor, triggering an acute inflammatory response . Eritoran competitively binds to TLR4-MD2, preventing LPS from initiating this inflammatory response .

Scientific Research Applications

Eritoran has been investigated in preclinical and clinical studies for its potential in treating sepsis, viral infections, insulin resistance, and other TLR4-mediated conditions .

Sepsis Treatment:

- Eritoran's primary application has been in sepsis treatment, where it aims to limit excessive inflammatory mediator release associated with LPS and improve survival .

- In vitro and in vivo studies have demonstrated its ability to inhibit NF-κB activation, as well as TNF-α and IL-6 production following LPS stimulation .

- A phase 2 trial showed potential survival benefits in septic patient subgroups, and it appeared to be well-tolerated . However, a phase III clinical trial in patients with septic shock did not show improved clinical outcomes .

Viral Infections:

- Eritoran has shown promise in protecting against lethal Ebola virus (EBOV) and Marburg virus (MARV) infections in mice .

- It promotes the survival of mice infected with filoviruses by reducing the levels of multiple inflammatory mediators, suggesting that it can alleviate the severity of the "cytokine storm" .

- Eritoran treatment can also block influenza B virus-induced serum HMGB1 release in vivo . Additionally, it inhibits influenza-induced lung pathology and improves lung function .

Insulin Resistance:

- Eritoran has been tested for its ability to improve insulin resistance by blocking TLR4 .

- It competitively and selectively binds to TLR4-MD2, preventing LPS from initiating an inflammatory response .

- While eritoran has shown to mitigate lipid-induced insulin resistance in rats, its pharmacokinetic properties may limit its long-term use in humans, as it was developed for intravenous administration .

Other Potential Applications:

- Eritoran is being explored for treating various other potentially TLR4 mediated conditions, such as chronic LPS-mediated airway disease, liver disease, contact lens-associated corneal inflammation, myocardial and renal ischemia-reperfusion injury .

Data Tables and Case Studies

The following tables summarize key data from preclinical and clinical studies of Eritoran:

Preclinical Studies

Clinical Studies

Mécanisme D'action

Eritoran(4-) exerts its effects by inhibiting Toll-like receptor 4 (TLR4). TLR4 is part of the innate immune system and plays a crucial role in recognizing pathogens and triggering inflammatory responses. Eritoran(4-) binds to TLR4 and prevents its activation by lipopolysaccharide, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Comparaison Avec Des Composés Similaires

Comparison of Eritoran(4-) with Similar Compounds

Structural and Mechanistic Comparisons

Table 1: Comparative Overview of Eritoran(4-) and Other TLR4 Antagonists

Key Structural and Mechanistic Insights :

- Eritoran vs. Lipid IVa: Both bind MD-2, but Lipid IVa acts as an agonist in rodents, limiting its therapeutic utility. Eritoran’s non-pathogenic origin and consistent antagonism across species make it superior .

- Eritoran vs. TAK-242 : TAK-242 inhibits intracellular TLR4 signaling, whereas Eritoran acts extracellularly by blocking MD-2. TAK-242’s broader anti-inflammatory effects may involve off-target pathways .

- Eritoran vs. FP7 : FP7 replaces phosphates with succinates but retains MD-2 binding. This modification may enhance stability but requires further validation .

- Natural Compounds (e.g., curcumin) : Less specific and potent compared to synthetic antagonists like Eritoran .

Pharmacological and Clinical Efficacy

- Sepsis: Eritoran failed in the phase III ACCESS trial (28-day mortality unchanged vs.

- Influenza : Eritoran reduced lung pathology and improved survival in mice even when administered 6 days post-infection. It blocks oxidized phospholipid-TLR4 interactions, mitigating cytokine storms .

- Cancer: Eritoran and S100A8 peptides similarly enhance CD8+ T-cell infiltration in tumors by inhibiting TLR4-mediated immunosuppression .

- AKI : Eritoran attenuated inflammation in rodent AKI models and is proposed for human trials .

Research Findings and Notable Studies

- Influenza Protection : Eritoran reduced viral titers and lung inflammation in mice infected with H3N2 or PR8 strains, independent of direct antiviral effects .

- Cancer Immunomodulation: In Lewis lung carcinoma models, Eritoran increased CD8+ T-cell infiltration and reduced myeloid-derived suppressor cells, mirroring effects of S100A8 peptides .

- AKI Mechanisms : Eritoran’s inhibition of TLR4/NF-κB signaling reduced renal TNF-α and IL-6 levels, suggesting utility in ischemic kidney injury .

- Limitations : Failed sepsis trials underscore the complexity of TLR4 signaling in systemic vs. localized inflammation .

Q & A

Q. What experimental models are most appropriate for evaluating Eritoran(4-)’s immunomodulatory effects in sepsis research?

Methodological Answer: Preclinical studies should utilize murine models of endotoxemia (e.g., LPS-induced sepsis) or bacterial infection to mimic human pathophysiology. For instance, C57BL/6J mice infected with influenza PR8 strain demonstrated Eritoran’s efficacy in reducing mortality when administered intravenously post-infection . Ensure alignment with CONSORT guidelines for animal studies, including randomization, blinding, and power analysis to minimize bias .

Q. How can researchers ensure reproducibility in studies investigating Eritoran(4-)’s TLR4/MD-2 binding mechanism?

Methodological Answer: Detailed characterization of ligand-receptor interactions using surface plasmon resonance (SPR) or cryo-EM is critical. Report buffer conditions, ligand purity (>95% by HPLC), and binding kinetics (e.g., KD values). For in vivo studies, provide exact dosing regimens (e.g., 200 µg/mouse/day for 5 days in influenza models) and batch-specific compound data in supplementary materials .

Q. What ethical considerations are paramount when designing clinical trials for Eritoran(4-) in critically ill populations?

Methodological Answer: Secure IRB approval and adhere to ethical frameworks like the Declaration of Helsinki. Include informed consent protocols for surrogate decision-makers in sepsis trials, given patients’ incapacitation. Ensure data anonymization and compliance with GDPR or HIPAA for patient privacy .

Advanced Research Questions

Q. How should researchers address contradictory findings between Eritoran(4-)’s promising phase II results and negative phase III outcomes in sepsis trials?

Methodological Answer: Conduct post hoc analyses stratified by APACHE II scores, as phase II data suggested reduced mortality in high-risk subgroups (33% vs. 56% placebo) . Validate biomarkers like IL-6 or C-reactive protein to identify responsive populations. Reconcile discrepancies using Bayesian statistics to assess subgroup heterogeneity .

Q. What statistical approaches optimize power in trials evaluating Eritoran(4-)’s long-term survival benefits?

Methodological Answer: Use time-to-event analyses (e.g., Kaplan-Meier curves with log-rank tests) for 1-year mortality endpoints, as seen in phase III trials. Adjust for competing risks (e.g., comorbidities) via Cox proportional hazards models. Ensure sample size calculations account for attrition rates (e.g., 28% vs. 27% mortality in phase III intent-to-treat analysis) .

Q. How can in vitro findings on Eritoran(4-)’s anti-inflammatory properties be translated into clinically relevant endpoints?

Methodological Answer: Establish pharmacokinetic-pharmacodynamic (PK/PD) models linking in vitro cytokine inhibition (e.g., TNF-α reduction) to clinical outcomes. Use ex vivo whole-blood assays to validate dose-response relationships observed in human volunteers (e.g., 50–250 µg single-dose studies) .

Q. What strategies mitigate bias in open-label extensions of Eritoran(4-) trials?

Methodological Answer: Implement centralized endpoint adjudication committees and blinded outcome assessors. Use objective biomarkers (e.g., procalcitonin levels) alongside subjective clinical scores. Pre-register trial protocols on platforms like ClinicalTrials.gov to reduce reporting bias .

Q. How should researchers design dose-escalation studies for Eritoran(4-) in combination therapies?

Methodological Answer: Employ adaptive “3+3” designs with pre-specified stopping rules for toxicity. Assess drug-drug interactions using isobolographic analysis for synergism. Prioritize orthogonal mechanisms (e.g., pairing Eritoran with antivirals in influenza models) .

Methodological Frameworks

Which frameworks (e.g., PICO, FINER) are most effective for formulating research questions on Eritoran(4-)’s mechanisms?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example:

Q. How can systematic reviews improve the interpretation of Eritoran(4-)’s failed phase III trial?

Methodological Answer: Follow PRISMA guidelines to aggregate data across 19 preclinical and clinical studies. Use Rayyan.ai for screening and GRADE criteria to assess evidence quality. Highlight methodological inconsistencies (e.g., timing of Eritoran administration post-infection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.